

Technical Support Center: Co-Immunoprecipitation of p80-Coilin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	p80-coilin	
Cat. No.:	B1178142	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate lysis buffer for the co-immunoprecipitation (co-IP) of **p80-coilin**. It includes frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is **p80-coilin** and where is it located in the cell?

A1: **p80-coilin** is the primary protein component of Cajal bodies, which are subnuclear structures involved in the metabolism of various small non-coding RNAs.[1][2][3] It is predominantly localized within the cell nucleus.[4] The full-length human **p80-coilin** protein has a predicted molecular weight of approximately 62.6 kDa but migrates at about 80 kDa on SDS-PAGE, likely due to post-translational modifications.[5][6]

Q2: What are the key characteristics of **p80-coilin** to consider when choosing a lysis buffer for co-IP?

A2: Several key characteristics of **p80-coilin** are critical for selecting an appropriate lysis buffer:

 Nuclear Localization: The buffer must be capable of efficiently lysing both the plasma and nuclear membranes to release p80-coilin.[4]



- Protein-Protein and Protein-RNA Interactions: **p80-coilin** is part of a larger complex and interacts with numerous proteins (e.g., SMN, fibrillarin, WRAP53) and RNAs (e.g., snRNAs, snoRNAs).[1][3][7] The lysis buffer should be gentle enough to preserve these interactions.
- Post-Translational Modifications: p80-coilin is a phosphoprotein.[1][3] Therefore, the lysis buffer must be supplemented with phosphatase inhibitors to maintain its native phosphorylation state, which can be crucial for its interactions.

Q3: What type of detergent is recommended for **p80-coilin** co-IP?

A3: For co-IP experiments, non-ionic detergents are generally preferred over ionic detergents. [1][5]

- Recommended: Mild, non-ionic detergents like NP-40 (Nonidet P-40) or Triton X-100 are ideal as they are less likely to disrupt protein-protein interactions.[1][7]
- Use with Caution: Harsher, ionic detergents like SDS and sodium deoxycholate, often found in RIPA buffer, can denature proteins and disrupt the interactions you are trying to study.[1][4] While RIPA buffer is effective at lysing the nuclear membrane, it is often too stringent for co-IP unless the protein interaction is very strong.[4][5]

Q4: Why is sonication sometimes recommended for lysing cells for nuclear protein co-IP?

A4: Sonication can be a useful step to ensure the complete disruption of the nuclear membrane and to shear genomic DNA.[1][4] This is particularly important for efficiently releasing nuclear proteins like **p80-coilin**. However, sonication should be performed carefully with short pulses on ice to avoid excessive heating, which can lead to protein denaturation and degradation.

Q5: What are essential components to add to any lysis buffer for **p80-coilin** co-IP?

A5: Regardless of the base buffer, it is crucial to supplement it with:

 Protease Inhibitors: A protease inhibitor cocktail should always be added fresh to the lysis buffer to prevent the degradation of p80-coilin and its binding partners by proteases released during cell lysis.



 Phosphatase Inhibitors: Since p80-coilin is a phosphoprotein, a phosphatase inhibitor cocktail is essential to preserve its phosphorylation status, which may be critical for its interactions.[1][3]

Troubleshooting Guide Common Problems and Solutions

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
Low or no p80-coilin in the input (whole-cell lysate)	Incomplete cell lysis, particularly of the nuclear membrane.	- Increase the strength of the detergent in your lysis buffer (e.g., switch from a low concentration of NP-40 to a higher concentration or a buffer with a mild ionic detergent) Incorporate sonication or douncing into your lysis protocol to aid in nuclear membrane disruption. [1][4]
Protein degradation.	- Ensure that protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use Perform all lysis and subsequent steps at 4°C or on ice.	
p80-coilin is immunoprecipitated, but no interacting partners are detected	Lysis buffer is too harsh and has disrupted protein-protein interactions.	- Switch to a lysis buffer with a milder, non-ionic detergent like NP-40 or Triton X-100.[1][7]- Decrease the concentration of salt (e.g., NaCl) in your lysis and wash buffers.
The interaction is transient or weak.	- Consider in vivo cross-linking with formaldehyde or other cross-linking agents before cell lysis to stabilize the protein complexes.	
The antibody used for IP blocks the interaction site.	- If possible, try a different antibody that recognizes a different epitope on p80-coilin.	



Troubleshooting & Optimization

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High background of non- specific proteins in the co-IP eluate	Insufficient washing of the beads after immunoprecipitation.	- Increase the number of washes (e.g., from 3 to 5) Slightly increase the detergent concentration in the wash buffer.
Non-specific binding of proteins to the beads.	 Pre-clear the cell lysate by incubating it with beads before adding the primary antibody. This will help to remove proteins that non-specifically 	
	bind to the beads.	

Lysis Buffer Comparison for p80-coilin co-IP



Lysis Buffer Type	Key Components	Advantages	Disadvantages	Best For
NP-40 Lysis Buffer	50 mM Tris-HCl, 150 mM NaCl, 1% NP-40	Gentle, non- denaturing; good for preserving protein-protein interactions.[7]	May not be sufficient to lyse the nuclear membrane completely without mechanical assistance.	A good starting point for most p80-coilin co-IP experiments.
RIPA (Radioimmunopr ecipitation Assay) Buffer	50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS	Strong solubilizing power; effective for lysing the nuclear membrane.[4][5]	Often too harsh for co-IP as it can disrupt protein-protein interactions.[1][4]	Troubleshooting when nuclear lysis is poor with milder buffers, or for very stable protein interactions.
High Salt Lysis Buffer	50 mM Tris-HCl, 300-500 mM NaCl, 1% NP-40	Can reduce non- specific binding by disrupting weak, ionic interactions.	High salt concentrations can also disrupt specific protein- protein interactions.	Optimizing wash steps to reduce background.

Experimental Protocols Recommended Lysis Buffer for p80-coilin co-IP (Starting Point)

NP-40 Lysis Buffer

- 50 mM Tris-HCl, pH 7.4
- 150 mM NaCl



- 1 mM EDTA
- 1% NP-40
- Add fresh before use:
 - 1X Protease Inhibitor Cocktail
 - 1X Phosphatase Inhibitor Cocktail

Detailed Co-Immunoprecipitation Protocol for p80-coilin

- Cell Culture and Harvest:
 - Culture cells to an appropriate confluency (typically 80-90%).
 - Wash cells twice with ice-cold PBS.
 - Harvest cells by scraping in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
- Cell Lysis:
 - Resuspend the cell pellet in an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 1 mL per 10^7 cells).
 - Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
 - Optional: To ensure complete nuclear lysis, sonicate the lysate on ice using short pulses (e.g., 3-4 pulses of 10 seconds each with 30-second intervals).
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant (whole-cell lysate) to a pre-chilled tube.
- Pre-clearing the Lysate:
 - Add 20-30 μL of Protein A/G magnetic beads to the cell lysate.



- Incubate with gentle rotation for 1 hour at 4°C.
- Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.

Immunoprecipitation:

- Add the anti-p80-coilin antibody to the pre-cleared lysate (the optimal amount should be empirically determined).
- As a negative control, add an equivalent amount of a non-specific IgG antibody to a separate aliquot of the pre-cleared lysate.
- Incubate with gentle rotation overnight at 4°C.
- Capture of Immune Complexes:
 - Add 30-40 μL of fresh Protein A/G magnetic beads to each sample.
 - Incubate with gentle rotation for 2-4 hours at 4°C.

Washing:

- Pellet the beads on a magnetic rack and discard the supernatant.
- Wash the beads 3-5 times with 1 mL of ice-cold NP-40 Lysis Buffer (or a modified wash buffer with a lower detergent concentration).
- After the final wash, carefully remove all residual buffer.

Elution:

- Resuspend the beads in 40-50 μL of 2X Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
- Pellet the beads on a magnetic rack and collect the supernatant containing the eluted proteins.

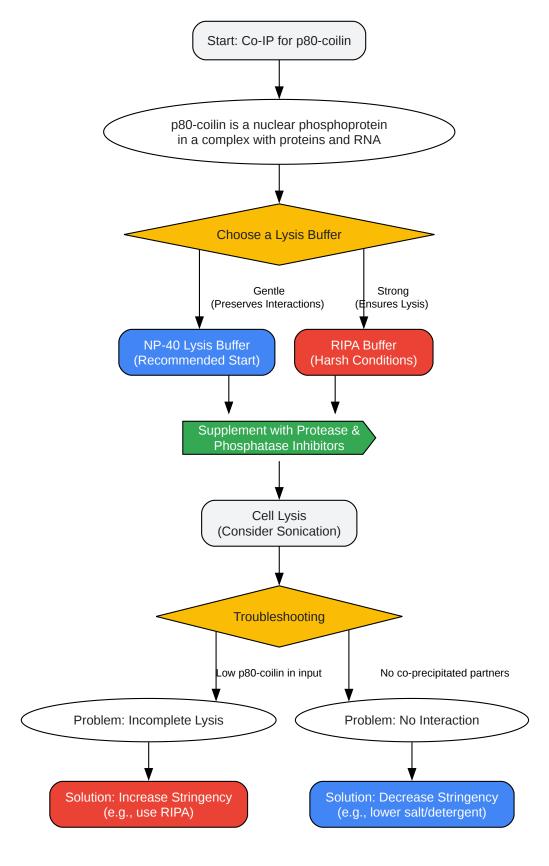




- Analysis:
 - Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against potential interacting partners.

Visualizations

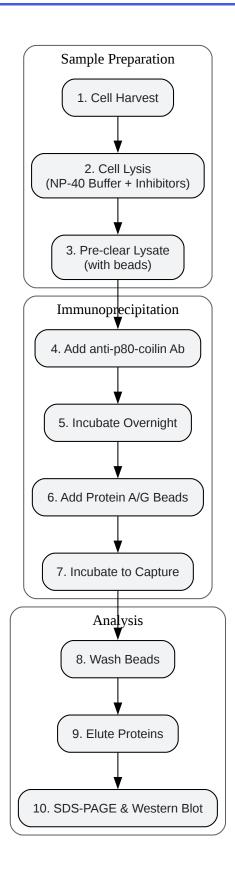




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Caption: Decision tree for selecting a **p80-coilin** co-IP lysis buffer.





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Caption: Experimental workflow for **p80-coilin** co-immunoprecipitation.



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- To cite this document: BenchChem. [Technical Support Center: Co-Immunoprecipitation of p80-Coilin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178142#selecting-the-right-lysis-buffer-for-p80coilin-co-ip]

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